Dimethylnitramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Profile of Dimethylnitramine

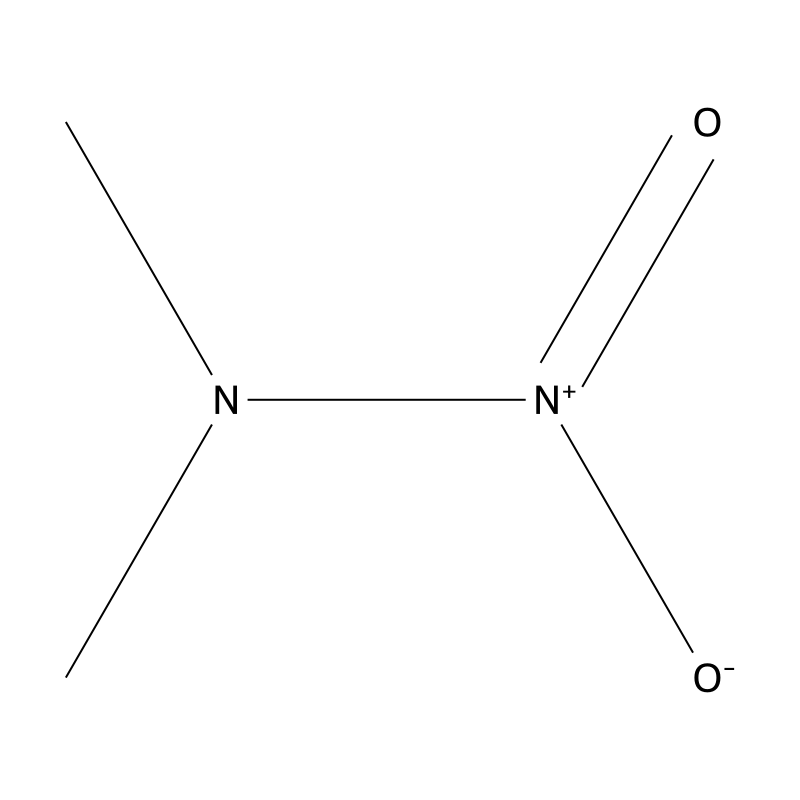

Dimethylnitramine (DMNA), with the CAS Registry Number 4164-28-7, is a model compound for the nitramine functional group, which is crucial in energetic materials research [1] [2]. Its basic chemical identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of this compound [3] [4] [5]

| Property | Value |

|---|---|

| Systematic Name | N-Methyl-N-nitromethanamine |

| Other Names | N,N-Dimethylnitramine; Dimethylnitroamine; N-Nitrodimethylamine |

| CAS RN | 4164-28-7 |

| Molecular Formula | C₂H₆N₂O₂ |

| Average Mass | 90.08 g/mol |

| SMILES | CN(C)N+=O |

| Melting Point | 58 °C |

| Density | 1.109 g/mL |

| Refractive Index | 1.446 |

| Dipole Moment | 4.11 D |

Primary Decomposition Pathways

The thermal and photochemical decomposition of DMNA is a complex process studied extensively to understand the behavior of larger nitramines like RDX and HMX [1]. Research indicates that the dominant decomposition channel depends on whether the process is initiated in the ground (thermal) or excited (photochemical) electronic state [2].

The following diagram illustrates the two primary competing mechanisms for DMNA decomposition:

Competing decomposition pathways of DMNA in ground and excited electronic states.

Experimental & Theoretical Research Methods

Advanced spectroscopic and computational methods are used to study DMNA decomposition. Key experimental approaches involve using nanosecond lasers at specific UV wavelengths (e.g., 226 nm and 193 nm) to initiate decomposition, with products detected via Time-of-Flight Mass Spectrometry (TOF-MS) and Laser-Induced Fluorescence (LIF) [2]. Theoretically, high-level computational methods are essential.

Table 2: Key Computational Methods for Studying DMNA [1]

| Method | Acronym | Key Application in DMNA Research |

|---|---|---|

| Symmetry-Adapted Cluster Configuration Interaction | SAC-CI | Calculating vertical excitation energies, oscillator strengths, and assigning UV/ionization spectra. |

| Complete Active Space Self-Consistent Field | CASSCF | Studying surface crossings (conical intersections) between electronic states during decomposition. |

| Density Functional Theory | DFT (e.g., B3LYP) | Optimizing the ground state geometry of the molecule. |

Toxicological and Environmental Risk Assessment

While DMNA itself is studied as a model compound, its class (nitramines) is of concern in environmental contexts like CO₂ capture processes, where amine-based solvents can degrade to form nitramines [6]. Toxicological data suggests a profile distinct from the more potent nitrosamines.

Table 3: Toxicological Profile of this compound [6] [7]

| Aspect | Assessment |

|---|---|

| Carcinogenicity | Questionable carcinogen; classified as having experimental tumorigenic data. Considered less potent than nitrosamines. |

| Genotoxicity | Mutation data reported. Risk assessment for genotoxic carcinogens typically follows a non-threshold model. |

| Acute Toxicity | Poison by intraperitoneal route. Moderately toxic by ingestion. |

| Decomposition Hazards | When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOₓ). |

Research Applications and Significance

DMNA's primary research value lies in its role as a prototype for the nitramine functional group (N-NO₂) found in larger, more complex energetic materials [1] [2]. Studies on its excited electronic states assist in designing UV-based nitro organic explosives detectors [1]. Furthermore, understanding the formation and environmental impact of nitramines is crucial for developing safer amine-based CO₂ capture technologies [6].

References

- 1. Excited electronic and ionized states of N,N- ... [sciencedirect.com]

- 2. Experimental and theoretical exploration of the initial steps ... [pubmed.ncbi.nlm.nih.gov]

- 3. N,N-dimethylnitramine [stenutz.eu]

- 4. This compound | C2H6N2O2 [chemspider.com]

- 5. Methanamine, N-methyl-N-nitro- (CAS 4164-28-7) [chemeo.com]

- 6. Human health risk assessment of nitrosamines and ... [sciencedirect.com]

- 7. This compound CAS#: 4164-28-7 [chemicalbook.com]

Chemical Profile and Key Properties

N-Nitrosodimethylamine (NDMA), with the CAS Number 62-75-9, is one of the simplest nitrosamine compounds [1]. The table below summarizes its fundamental identifiers and physicochemical properties [2] [1] [3].

| Property | Description |

|---|---|

| CAS No. | 62-75-9 |

| Molecular Formula | C₂H₆N₂O |

| Molecular Weight | 74.08 g/mol |

| Physical Description | Yellow, oily liquid with a faint, characteristic odor [2] [1] |

| Boiling Point | 153 - 306°F (approx. 153°C) [2] [1] |

| Solubility | Soluble in water, alcohol, and ether [1] [4] |

| Vapor Pressure | 3 mmHg [2] |

Toxicity and Health Impacts

NDMA is a potent hepatotoxin and classified as a probable human carcinogen. Its toxicity arises from a specific mechanism of metabolic activation.

- Mechanism of Toxicity and Carcinogenicity: NDMA requires metabolic activation to exert its genotoxic effects. The process is primarily mediated by cytochrome P450 enzymes (CYP2E1) in the liver, leading to the formation of a reactive methyldiazonium ion. This ion alkylates DNA, forming adducts (e.g., O6-methylguanine), which cause point mutations during DNA replication. If unrepaired, this can initiate carcinogenesis [1] [5] [6]. The following diagram illustrates this pathway:

NDMA requires metabolic activation to form DNA-damaging agents.

- Key Toxicological Effects:

- Hepatic Effects: The liver is the primary target organ. Exposure can lead to hemorrhagic necrosis, fibrosis, and cirrhosis [7].

- Carcinogenicity: Animal studies have consistently shown that NDMA induces tumors, primarily in the liver, but also in the kidneys and lungs. Human data, primarily from occupational and dietary studies, suggest an association with gastric, colorectal, and other cancers [1] [7].

- Acute Toxicity: High-dose exposure can cause rapid liver failure, leading to death. Case reports describe human fatalities with symptoms of nausea, vomiting, abdominal cramps, jaundice, and enlarged liver [7] [3].

Regulatory Limits and Guidelines

Global health authorities have established strict limits for NDMA impurities in pharmaceuticals to minimize cancer risk from lifetime exposure. The basis for these limits is the ICH M7(R1) guideline, which categorizes NDMA as a Class 1 mutagenic carcinogen [5] [6].

The table below summarizes the Acceptable Intake (AI) limits set by various agencies [5] [6]:

| Regulatory Authority / Context | Acceptable Intake (AI) | Theoretical Cancer Risk |

|---|---|---|

| FDA, EMA, Health Canada | 96 ng/day | 1 in 100,000 over a lifetime |

| Alternative Proposal (Bercu et al., 2023) | 145 ng/day | Based on linear extrapolation of tumor data |

Root Causes and Formation in Pharmaceuticals

Understanding how NDMA forms in drug products is crucial for risk mitigation. The primary conditions are the presence of vulnerable amines and nitrosating agents [5].

Multiple factors in manufacturing and storage contribute to NDMA formation.

The chemical reaction involves nitrosation of a secondary amine (like dimethylamine) by nitrous acid (formed from nitrites under acidic conditions) [1] [5]:

HONO + (CH₃)₂NH → (CH₃)₂NNO + H₂O

Analytical Methods for Detection and Quantification

Sensitive and specific analytical techniques are required to detect NDMA at ultra-trace levels (parts-per-billion or lower).

- Recommended Sampling & Storage: For air sampling, OSHA method 27 recommends using a ThermoSorb/N air sampler (now unavailable) with a sampling flow rate of 1 L/min for 75 minutes. Collected samples must be stored in a freezer to preserve integrity [2].

- Standard Analytical Techniques:

- Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with highly selective detectors are the mainstream methods [5].

- GC-Thermal Energy Analysis (GC-TEA): This is the method referenced by OSHA for workplace monitoring [2].

- Mass Spectrometry (MS) Coupling: The most common and robust approach is to couple GC or LC with a mass spectrometer (MS). High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) provide the sensitivity and selectivity needed for definitive identification and accurate quantification at very low levels in complex pharmaceutical matrices [5].

The general workflow for analysis is as follows:

Standard analytical workflow for NDMA testing in pharmaceuticals.

Risk Mitigation and Control Strategies

A proactive, holistic approach is necessary to prevent and reduce NDMA contamination.

- API and Drug Product Development:

- Assess Amine Precursors: Evaluate the chemical structure of the API and synthetic intermediates for secondary and tertiary amine groups that could be nitrosated [5].

- Excipient and Material Control: Source raw materials, especially those that could contain nitrites, from qualified suppliers. Avoid using nitrite salts as preservatives if possible [5].

- Manufacturing Process Optimization:

- Purge Studies: Demonstrate through scientific studies that the manufacturing process can effectively purge NDMA and its precursors.

- Process Parameter Control: Adjust parameters like pH, temperature, and solvent selection to minimize conditions favorable for nitrosation [5].

- Supply Chain and Packaging:

- Supplier Qualification: Work closely with suppliers of APIs and excipients to understand and control their processes.

- Packaging Selection: Avoid elastomeric components (e.g., rubber stoppers) that can leach nitrosating agents. Control storage conditions (temperature, humidity) to prevent post-production formation [5].

NDMA contamination presents a complex challenge, but through rigorous science, robust analytical control, and careful process management, the pharmaceutical industry can effectively mitigate this risk and ensure patient safety.

References

- 1. N-Nitrosodimethylamine [en.wikipedia.org]

- 2. N-NITROSODIMETHYLAMINE | Occupational Safety and ... [osha.gov]

- 3. N-Nitrosodimethylamine [cdc.gov]

- 4. N-Nitrosodimethylamine 62-75-9 [tcichemicals.com]

- 5. Nitrosamines crisis in pharmaceuticals [pmc.ncbi.nlm.nih.gov]

- 6. Risk characterization of N-nitrosodimethylamine in ... [sciencedirect.com]

- 7. Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI [ncbi.nlm.nih.gov]

Chemical Identity and Properties

Dimethylnitramine (DMNA) is a simple organic compound with the chemical formula C₂H₆N₂O₂. The table below summarizes its core identifiers and characteristics.

| Property Category | Details |

|---|---|

| Systematic Name | Methanamine, N-methyl-N-nitro- [1] |

| Common Names | This compound; N-Nitrodimethylamine; N,N-Dimethylnitramine; DMNA [2] [1] |

| CAS Registry Number | 4164-28-7 [2] [1] |

| MeSH Unique ID | D013962 [3] |

| Chemical Formula | C₂H₆N₂O₂ [1] |

| Molecular Weight | 90.08 g/mol [1] |

| Melting Point | 58 °C [1] |

| Boiling Point | 187 °C [1] |

| Chemical Structure | Features a nitramine (N–NO₂) functional group [4] |

Primary Research Context: Energetic Materials

The searched literature consistently highlights this compound's role as a model compound for studying nitramine-based energetic materials like RDX and HMX [4] [5]. Its simple structure with a single N–NO₂ moiety allows for detailed investigation of decomposition mechanisms that are relevant to propellants and explosives [4].

A key area of research involves "metalized energetic materials," where adding metal particles like zinc (Zn) or aluminum (Al) to nitramine compounds significantly enhances their performance. Studies on DMNA-Zn clusters aim to understand how metals alter the decomposition pathways and increase energy release [4].

Initial Decomposition Mechanisms

The initial decomposition of DMNA is a complex process that depends on whether it is thermally or electronically excited. The following diagram illustrates the primary pathways explored in the research.

The diagram above shows that DMNA decomposition proceeds through multiple pathways, with the dominant mechanism depending on the energy source.

- Primary Pathway: The major channel for decomposition following electronic excitation (e.g., via UV laser) is nitro-nitrite isomerization, followed by the elimination of Nitric Oxide (NO) [5]. This pathway involves a significant change in molecular geometry and is facilitated by conical intersections between different electronic states (S₂/S₁ and S₁/S₀) [5].

- Minor Pathway: A secondary channel is HONO elimination, which has a much lower branching ratio estimated at approximately 1:0.04 compared to the isomerization channel [5].

- Influence of Metals: The presence of metal atoms like zinc can dramatically alter these pathways. For DMNA-Zn clusters, the primary mechanism shifts to N–N bond dissociation followed by Zn–O bond formation, leading to isomerization. This metal-mediated pathway is notably exothermic, unlike the endothermic steps in isolated DMNA decomposition [4].

Experimental and Computational Methodologies

Research into these mechanisms employs a combination of advanced experimental and theoretical techniques.

Experimental Techniques

- Initiation of Decomposition: UV excitation at specific wavelengths (e.g., 226 nm and 193 nm) using nanosecond lasers to promote the DMNA molecule to an excited electronic state [5].

- Product Detection:

- Time-of-Flight Mass Spectrometry (TOF-MS): Used to identify the masses of decomposition fragments [5].

- Laser-Induced Fluorescence (LIF) Spectroscopy: Employed to detect specific products like NO and to measure their internal energy states, revealing "hot" rotational and "cold" vibrational distributions [5].

Theoretical/Computational Methods

- Complete Active Space Self-Consistent Field (CASSCF): A high-level quantum chemistry method used to map the potential energy surfaces of ground and excited electronic states. It is crucial for locating conical intersections that facilitate nonadiabatic transitions [4] [5].

- ONIOM (Our Own N-layered Integrated Molecular Orbital and Molecular Mechanics): A hybrid computational method used for larger systems like DMNA-Zn₁₀ clusters. It treats the core reaction area (DMNA and one Zn atom) with high-level quantum mechanics (CASSCF) and the rest of the metal cluster with molecular mechanics (UFF) or lower-level quantum theory (MP2) [4].

- CASMP2 Calculations: Single-point energy calculations on CASSCF-optimized geometries to incorporate dynamic electron correlation for more accurate energetics [4].

Note on a Similarly Named Compound

It is critical to distinguish This compound from N,N-Dimethyltryptamine (DMT). Despite the similar names, they are entirely different substances with different structures, properties, and applications.

- N,N-Dimethyltryptamine (DMT) is a psychedelic tryptamine alkaloid that acts on the serotonin system in the brain [6].

- This compound is a nitramine compound studied in the context of material science and chemistry.

Research Gaps and Future Directions

The current body of research leaves several questions open:

- The detailed, atom-level reason why metal clusters change the decomposition energetics from endothermic to exothermic requires further exploration [4].

- While initial steps are understood, the complete reaction network and final products in complex, metalized environments are not fully characterized [4].

- Most studies are theoretical or conducted in the gas phase; the behavior of DMNA in condensed phases or solid-state energetic materials may differ.

References

- 1. Methanamine, N-methyl-N-nitro- - the NIST WebBook [webbook.nist.gov]

- 2. Elementary Flow Data set: this compound (en) [plasticseurope.lca-data.com]

- 3. 67013962 - MeSH Result [ncbi.nlm.nih.gov]

- 4. Electronically nonadiabatic decomposition mechanisms of ... [sciencedirect.com]

- 5. Experimental and theoretical exploration of the initial steps ... [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

Dimethylnitramine: A Comprehensive Technical Guide for Researchers and Scientists

Executive Summary

Dimethylnitramine (DMNA, CAS 4164-28-7) is an organic compound with the molecular formula C₂H₆N₂O₂. It has garnered significant research interest due to its role as a model nitramine energetic material for decomposition studies [1] and as an environmental contaminant formed as a by-product in amine-based post-combustion CO₂ capture (PCCC) processes [2] [3]. This whitepaper provides a consolidated technical overview of this compound, covering its fundamental properties, analytical methods, environmental significance, and decomposition behavior, supported by structured data and analytical workflows to aid research and development activities.

Chemical Identity and Fundamental Properties

This section details the core identifying information and structural characteristics of this compound.

Table 1: Chemical Identification and Properties of this compound

| Property | Description |

|---|---|

| Systematic IUPAC Name | N,N-dimethylnitramide [4] |

| CAS Registry Number | 4164-28-7 [4] |

| Molecular Formula | C₂H₆N₂O₂ [4] |

| Synonym(s) | N-Nitrodimethylamine; N,N-Dimethylnitramine; Dimethylnitroamine [4] |

| Average Molecular Mass | 90.08 g/mol [4] |

| Exact Mass | 90.042927438 g/mol [4] |

| Topological Polar Surface Area | 49.1 Ų [4] |

| Molecular Structure | The molecule is planar, with significant double-bond character in the N–N bond [5]. |

| Hydrogen Bond Acceptor Count | 3 [4] |

| Covalently-Bonded Unit Count | 1 [4] |

Analytical Methodologies

Accurate detection and quantification of this compound are challenging due to its high polarity and proneness to matrix effects. The following sections summarize established analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For simultaneous determination of this compound and other nitramines in complex matrices like aqueous soil extracts, a robust LC-MS/MS method has been developed [2].

- Analytical Column: Atlantis T3 (3 µm) C18, 1 mm × 150 mm [2].

- Mobile Phase: Water/Methanol (90/10, v/v) with 2 mM acetic acid [2].

- Ionization Source: Electrospray Ionization (ESI) with polarity switching [2].

- Limit of Detection (LOD): ≤5.0 µg L⁻¹ in aqueous soil extracts with a 20 µL injection volume and no prior enrichment [2].

- Key Considerations:

- Matrix Effects: Compensated using isotope-labelled internal standards [2].

- Precision and Linearity: Within- and between-day precision ≤19%; linearity (r² ≥ 0.995) for concentrations up to 500.0 µg L⁻¹ [2].

- Signal Stability: The use of polarity switching and frequent cleaning of the ion transfer capillary is recommended to avoid signal decrease over time [2].

Gas Chromatography (GC) Based Methods

Historically, gas-liquid chromatographic methods have been employed, often involving derivatization (e.g., oxidation to corresponding nitramines) for enhanced detection at picogram levels [6]. However, such oxidation steps may lack reproducibility [6].

Environmental Formation and Significance

This compound is an environmental contaminant of emerging concern.

- Primary Source: Formed as a by-product during amine-based post-combustion CO₂ capture (PCCC) processing [2] [3].

- Environmental Fate: Soil sorption is a critical determinant of its environmental transport and impact [2].

- Toxicological Profile: this compound is considered potentially carcinogenic and exhibits a genotoxic potential in toxicological testing, necessitating a thorough human health risk assessment for applications like CO₂ capture [3].

Decomposition Pathways and Energetic Properties

As a model nitramine compound, the decomposition mechanism of this compound has been extensively studied to understand the behavior of more complex energetic materials.

The following diagram illustrates the primary decomposition pathways of this compound, particularly under photoexcitation, as revealed by experimental and theoretical studies [1].

Diagram 1: Key decomposition pathways of this compound under UV excitation, highlighting the dominant nitro-nitrite isomerization channel [1].

Key Findings from Decomposition Studies [1]:

- Dominant Channel: The primary decomposition pathway for electronically excited DMNA is nitro-nitrite isomerization, with a minor contribution from HONO elimination. The branching ratio is approximately 1:0.04 (96% : 4%).

- Critical Role of Conical Intersections: A conical intersection between upper (S₂) and lower (S₁) electronic states along the isomerization coordinate provides a direct, nonadiabatic decomposition pathway. A similar intersection in the ground state (S₀) favors a different channel, NO₂ elimination, as the major route for thermal decomposition.

- Experimental Observations: Decomposition initiated by UV excitation (226 nm and 193 nm) primarily yields NO molecules with relatively hot rotational (120 K) and cold vibrational distributions.

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound in Aqueous Soil Extracts

This protocol is adapted from the method published by Gundersen et al. [2].

1. Sample Preparation:

- Centrifuge soil extracts to separate particulate matter.

- Use isotope-labelled internal standards (e.g., d₆-Dimethylnitramine) to compensate for matrix effects.

2. Instrumental Parameters:

- Column: Atlantis T3 (3 µm) C18, 1 mm × 150 mm.

- Mobile Phase: Isocratic elution with Water/Methanol (90:10, v/v) containing 2 mM acetic acid.

- Flow Rate: 0.1 mL/min.

- Injection Volume: 20 µL.

- Column Temperature: Ambient (e.g., 25 °C).

- Detection: Tandem Mass Spectrometry.

- Ion Source: Electrospray Ionization (ESI) with polarity switching.

- Source Conditions: Optimize for capillary voltage, desolvation temperature, and gas flow based on the specific MS instrument.

3. Quality Control:

- Construct a calibration curve (e.g., up to 500.0 µg L⁻¹) with internal standardization.

- Monitor system performance and clean the ion transfer capillary frequently to maintain signal stability.

Research Gaps and Future Directions

Despite the existing body of knowledge, several areas require further investigation:

- Comprehensive Toxicological Data: Detailed in-vivo toxicity and carcinogenicity studies are needed for robust human health risk assessment [3].

- Environmental Dynamics: More data on the long-term stability, degradation pathways, and bioaccumulation potential of this compound in various environmental compartments is crucial.

- Analytical Method Expansion: Developing methods for a wider range of matrices (e.g., air, biological fluids) and lower detection limits would enhance environmental monitoring capabilities.

Conclusion

This compound serves as a critical compound in two distinct fields: as a model system for understanding nitramine decomposition in energetic materials and as an environmental contaminant with potential health implications. This guide has synthesized its fundamental properties, advanced analytical methods, and key behaviors to support ongoing research and risk management efforts. Future work should focus on closing the identified research gaps to fully understand and mitigate the risks associated with this compound.

References

- 1. Experimental and theoretical exploration of the initial steps ... [pubmed.ncbi.nlm.nih.gov]

- 2. LC–MS/MS Method for Simultaneous Determination of ... [link.springer.com]

- 3. Human health risk assessment of nitrosamines and ... [climahealth.info]

- 4. CAS 4164-28-7 this compound - Alfa Chemistry [alfa-chemistry.com]

- 5. Structure of this compound [nature.com]

- 6. Gas-liquid chromatographic determination of ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: CASSCF Computational Study of Dimethylnitramine for Research and Drug Development Applications

Introduction to CASSCF Methodology and Its Pharmaceutical Relevance

The Complete Active Space Self-Consistent Field (CASSCF) method represents a cornerstone of modern multireference computational chemistry for investigating electronic structures that cannot be adequately described by single-reference approaches like Hartree-Fock or density functional theory (DFT). This methodology is particularly crucial for studying molecular systems where electronic degeneracy or near-degeneracy occurs, such as in bond-breaking/formation processes, excited states, and conical intersections—situations frequently encountered in photochemical reactions and decomposition pathways of energetic materials and pharmaceuticals [1]. The fundamental strength of CASSCF lies in its ability to treat static electron correlation explicitly through a full configuration interaction (CI) treatment within a carefully selected active space of molecular orbitals, while variationally optimizing both the CI coefficients and the molecular orbitals themselves [1].

In pharmaceutical research, understanding non-adiabatic processes is critical for investigating phototoxicity, photodegradation, and the relaxation mechanisms of drug candidates following light exposure. The CASSCF study of dimethylnitramine (DMNA) provides an exemplary framework for investigating ultrafast internal conversion processes through conical intersections, which can inform drug stability analysis and predictive modeling of decomposition pathways [2]. Similarly, the insights gained from such studies can be extrapolated to nitro-containing pharmaceuticals, where nitro group dynamics often play crucial roles in metabolic activation and deactivation processes.

DMNA CASSCF Application Overview

Chemical Context and Experimental Correlations

This compound (DMNA) serves as an important model system for studying nitramine decomposition, which has implications for both energetic materials and nitro-containing pharmaceuticals. The CASSCF computational investigation of DMNA primarily focuses on elucidating the non-radiative decay mechanism from the first excited singlet state (S(_1)) to the ground state (S(_0)) following photoexcitation [2]. Experimental femtosecond pump-probe spectroscopy measurements have revealed an exceptionally short S(_1) state lifetime of approximately 50 ± 16 femtoseconds, indicating an extremely efficient internal conversion process [2]. This ultrafast decay is mediated through a conical intersection (CI) between the S(_1) and S(_0) potential energy surfaces, which serves as a funnel for transferring population between electronic states.

The CASSCF computations demonstrate that the 271 nm excitation of DMNA does not provide sufficient energy for direct dissociation on the S(_1) potential energy surface via adiabatic NO(_2) elimination [2]. Instead, the system undergoes rapid internal conversion to the highly vibrationally excited ground state, where dissociation may subsequently occur. This mechanistic insight is particularly valuable for understanding the photostability and radiationless deactivation of nitro-containing compounds in pharmaceutical contexts, where such pathways can influence photodegradation kinetics and potential phototoxic responses.

Active Space Selection Strategy

The appropriate selection of the active space is paramount for obtaining physically meaningful results from CASSCF calculations. For the DMNA system, the computational protocol employs a CAS(3,4) active space (3 electrons in 4 orbitals) to describe the bond breaking/formation processes involved in the cycloreversion reaction [1]. This active space specifically addresses the three electrons actively involved in the bond breaking and formation process as the reaction proceeds from dimer to fragment, distributed among the four active orbitals (bonding and antibonding for each of the two bonds involved) in all possible ways consistent with spin and spatial symmetry [1].

Table: Active Space Specification for DMNA CASSCF Study

| Parameter | Specification | Rationale |

|---|---|---|

| Electrons | 3 | Number of electrons actively involved in bond breaking/formation |

| Orbitals | 4 | Bonding/antibonding orbitals for the two relevant bonds |

| Active Space Type | CAS(3,4) | Balanced description of electron correlation for reaction |

| Multiplicity | 1 (Singlet) | Ground state electronic configuration |

| Key Orbitals | NO(_2) moiety out-of-plane bending | Reaction coordinate for conical intersection access |

For more complex pharmaceutical systems, the general strategy involves identifying the key electrons and orbitals directly participating in the electronic process of interest (e.g., bond breaking/formation, excitation, etc.). The inactive orbitals are kept doubly occupied, while virtual orbitals remain unoccupied in the reference wavefunction, with correlation effects in these spaces addressed by subsequent higher-level methods [1].

Computational Protocols and Methodologies

Initial Setup and Wavefunction Preparation

The CASSCF methodology requires careful preliminary setup to ensure convergence to physically meaningful solutions. Unlike standard single-reference calculations, CASSCF computations cannot typically begin with automatically generated guess orbitals but require chemically informed initial orbital sets [3]. The following protocol outlines the systematic preparation for DMNA CASSCF calculations:

Molecular Geometry Preparation: Obtain initial DMNA geometry from crystallographic data or perform preliminary geometry optimization at the DFT level. The DMNA structure should reflect the electronic state of interest, with particular attention to the NO(_2) moiety geometry [4].

Initial Orbital Generation: Compute starting orbitals using DFT (often using natural bond orbitals or localized orbital schemes) or MP2 natural orbitals. These initial orbitals provide a physically reasonable starting point that significantly improves CASSCF convergence compared to standard Hartree-Fock virtual orbitals, which are not well-defined from a physical perspective [1] [3]. For DMNA, particular emphasis should be placed on obtaining a good description of the unoccupied orbitals related to the NO(_2) group.

Active Space Definition: Carefully select the active orbitals by inspecting the initial orbital compositions. For DMNA, the active space should include orbitals involved in the NO(_2) out-of-plane bending coordinate that facilitates access to the conical intersection [2]. The standard CAS(3,4) active space has been shown to provide a semi-quantitative description of the cycloreversion process in DMNA [1].

Basis Set Selection: Employ the 6-31G basis set or a similar polarized double-zeta basis set, which provides a reasonable balance between computational cost and accuracy for initial DMNA CASSCF investigations [1].

CASSCF Calculation Specification

The core CASSCF computation requires precise specification of parameters to ensure accurate description of the electronic structure. The following input structure demonstrates a typical DMNA CASSCF setup using ORCA software, though similar principles apply across quantum chemistry packages:

Table: CASSCF Input Parameters for DMNA Conical Intersection Study

| Parameter | Value | Explanation |

|---|---|---|

| Theory Level | CASSCF | Complete Active Space SCF method |

| Basis Set | 6-31G or def2-SVP | Polarized double-zeta basis |

| Active Electrons (nel) | 3 | Three electrons in active space |

| Active Orbitals (norb) | 4 | Four orbitals in active space |

| Multiplicity (mult) | 1 | Singlet state |

| Number of Roots (nroots) | 2 | Include ground and first excited state |

| State Averaging | Equal weights | Balanced description of S(_0) and S(_1) |

For the DMNA conical intersection study, a state-averaged (SA) CASSCF approach is recommended to obtain a balanced description of both the ground (S(_0)) and first excited (S(_1)) electronic states [1]. The state-averaging procedure optimizes a single set of orbitals that are equally appropriate for all electronic states under consideration, which is essential for accurate characterization of conical intersections and potential energy surface crossings [1].

Reaction Pathway Exploration

Locating and characterizing the conical intersection in DMNA requires systematic exploration of the potential energy surface. The following workflow outlines the protocol for mapping the reaction pathway:

Diagram: Workflow for Conical Intersection Exploration in DMNA

Linear Synchronous Transit (LST): Construct an initial approximate reaction pathway by linearly interpolating between the initial (DMNA ground state) and final (two separated thymine monomers) structures, allowing all geometrical parameters to vary simultaneously as a fraction of their total change [1].

Pathway Refinement: Iteratively refine the reaction pathway to locate stationary points, including local minima and transition states, through gradient-based optimization techniques.

Vibrational Analysis: Perform full vibrational frequency analysis at each stationary point to confirm the nature of the structure (minimum vs. transition state) and to ensure that the conical intersection exhibits the correct number of imaginary frequencies [1].

Reaction Coordinate Analysis: Identify the key reaction coordinate involving the out-of-plane bending mode of the DMNA NO(_2) moiety, which facilitates access to the conical intersection [2].

Data Interpretation and Analysis Protocols

Electronic Structure Analysis

The analysis of CASSCF wavefunctions provides critical insight into the electronic structure changes accompanying the internal conversion process. For the DMNA system, key analytical approaches include:

Natural Bond Orbital (NBO) Analysis: Transform CASSCF orbitals to localized representations to quantify changes in electron density distribution during the internal conversion process. The CASVB (Complete Active Space Valence Bond) method can be particularly valuable for interpreting the multiconfigurational wavefunction in terms of familiar chemical concepts [1].

Potential Energy Surface Mapping: Construct two-dimensional cuts through the potential energy surfaces of S(_0) and S(_1) states along key internal coordinates, particularly the NO(_2) out-of-plane bending mode and bond dissociation coordinates.

Conical Intersection Characterization: Identify the precise geometry where the S(_0) and S(_1) potential energy surfaces intersect and determine the branching space vectors (gradient difference and non-adiabatic coupling vectors) that define the intersection topography.

Table: Key Computational Findings for DMNA Internal Conversion

| Property | Value/Description | Methodology |

|---|---|---|

| S(_1) Lifetime | 50 ± 16 fs | Femtosecond pump-probe spectroscopy |

| Conical Intersection | Accessible via NO(_2) out-of-plane bending | CAS(3,4)SCF/6-31G |

| Excitation Energy | 271 nm (pump) | Experimental measurement |

| Adiabatic Dissociation | Not accessible at 271 nm | CASSCF potential energy mapping |

| Key Vibrational Mode | NO(_2) out-of-plane bending | Frequency analysis at stationary points |

Correlation with Experimental Data

The CASSCF computational results should be rigorously correlated with available experimental data to validate the theoretical models:

Time-Resolved Spectroscopy: Compare calculated excited state lifetimes with experimental values obtained from femtosecond pump-probe spectroscopy (50 ± 16 fs for DMNA) [2].

Energetic Considerations: Verify that the calculated energy barriers and reaction energetics are consistent with experimental thermochemical data and dissociation thresholds.

Product Analysis: Correlate predicted dissociation pathways with experimental product distributions from DMNA photolysis studies.

The combination of computational and experimental approaches provides a comprehensive understanding of the ultrafast internal conversion dynamics in DMNA, demonstrating the critical role of conical intersections in mediating non-radiative relaxation processes.

Methodological Extensions and Advanced Applications

Beyond Minimal CASSCF

While the CAS(3,4) active space provides a qualitatively correct description of the DMNA internal conversion, more sophisticated approaches may be necessary for quantitative accuracy or for more complex pharmaceutical systems:

Dynamic Correlation Correction: Incorporate dynamic electron correlation using methods such as N-Electron Valence Perturbation Theory (NEVPT2) or multi-reference configuration interaction (MRCI) to improve energetic predictions [3].

Extended Active Spaces: For systems with more extensive electron correlation effects, consider using restricted active space (RASSCF) or generalized active space (GAS) approaches that allow for larger active spaces while maintaining computational feasibility [1].

QM/MM Embedding: For pharmaceutical applications in complex environments, embed the CASSCF treatment of the core region within a molecular mechanical (MM) description of the protein or solvent environment.

Pharmaceutical Application Scenarios

The DMNA CASSCF protocol can be adapted to various pharmaceutical research contexts:

Phototoxicity Assessment: Investigate potential energy surfaces and conical intersections for drug candidates to predict photochemical reactivity and excited state lifetimes.

Metabolic Activation Studies: Examine the electronic structure changes associated with metabolic transformations of nitro-aromatic pharmaceuticals.

Photodynamic Therapy Agents: Design and optimize photosensitizers by characterizing their excited state landscapes and intersystem crossing efficiencies.

The insights gained from the DMNA case study provide a robust foundation for understanding and predicting the photochemical behavior of nitro-containing compounds in pharmaceutical contexts, enabling more rational design of stable, safe drug candidates with controlled photoreactivity.

References

Comprehensive Application Notes and Protocols: Decomposition Mechanisms of Dimethylnitramine (DMNA) for Energetic Materials Research

Introduction

Dimethylnitramine (DMNA, (CH₃)₂NNO₂) serves as a fundamental model compound for understanding the decomposition behavior of more complex nitramine energetic materials such as RDX, HMX, and CL-20. These materials are characterized by their ability to release substantial chemical energy rapidly upon decomposition or detonation, making them valuable for applications ranging from mining and construction to rocketry and space exploration. The decomposition mechanisms of DMNA have been extensively studied over past decades, with research revealing complex chemical and physical events influenced by various factors including excitation sources and environmental conditions. The presence of metal particles and clusters in energetic formulations has been found to significantly alter decomposition pathways and enhance energy release, though the fundamental mechanisms underlying these effects remain incompletely understood. This article provides comprehensive application notes and experimental protocols for investigating DMNA decomposition mechanisms, with particular emphasis on electronically nonadiabatic processes and metal cluster interactions that govern initial decomposition steps.

Fundamental Decomposition Pathways of DMNA

The initial decomposition steps of this compound proceed through several competing pathways that are highly dependent on the excitation source and environmental conditions. Under thermal excitation conditions, the dominant decomposition mechanism involves N-N bond cleavage leading to NO₂ elimination. In contrast, electronic excitation via UV radiation promotes alternative pathways characterized by conical intersections between potential energy surfaces that facilitate efficient nonadiabatic transitions. The primary decomposition channels identified through both experimental and theoretical studies include:

- Nitro-nitrite isomerization: This pathway involves rearrangement of the nitro group (NO₂) to a nitrite isomer (ONO) followed by NO elimination, proceeding through a loose geometry where the NO₂ moiety interacts with the (CH₃)₂N moiety at approximately 2.8 Å distance. [1] [2]

- HONO elimination: A minor decomposition channel involving hydrogen transfer and subsequent nitrous acid elimination, with experimental studies estimating a branching ratio of approximately 1:0.04 between nitro-nitrite isomerization and HONO elimination pathways. [1] [2]

- N-N bond dissociation: Direct cleavage of the N-NO₂ bond, which represents the major thermal decomposition channel in the ground electronic state but competes with other pathways under electronic excitation. [3]

Table 1: Key Decomposition Pathways of DMNA and Their Characteristics

| Decomposition Pathway | Excitation Condition | Major Products | Branching Ratio | Energy Barrier (Relative) |

|---|---|---|---|---|

| Nitro-nitrite isomerization | UV (226 nm, 193 nm) | NO + (CH₃)₂NNO | ~96% | Lower in excited states |

| HONO elimination | UV (226 nm, 193 nm) | HONO + CH₂NCH₃ | ~4% | Higher than isomerization |

| N-N bond dissociation | Thermal/Electronic | NO₂ + (CH₃)₂N | Dominant in thermal decomposition | Variable with conditions |

The electronic state dynamics play a crucial role in DMNA decomposition. Experimental evidence confirms that conical intersections between electronic states create funnel-like topographies on potential energy surfaces that control the decomposition following electronic excitation. Specifically, the presence of an (S₂/S₁)CI conical intersection along the nitro-nitrite isomerization coordinate provides a direct nonadiabatic decomposition pathway accessible by 226 nm photoexcitation. Conversely, in the ground electronic state, a similar (S₁/S₀)CI conical intersection hinders the isomerization pathway, rendering NO₂ elimination as the major thermal decomposition channel. [1] [2]

Experimental Protocols for DMNA Decomposition Studies

Photoinitiated Decomposition with Time-of-Flight Mass Spectrometry

Purpose: To initiate and monitor the decomposition products of DMNA following electronic excitation and identify primary reaction channels.

Materials and Equipment:

- This compound (CAS Registry Number: 4164-28-7) [4]

- Pulsed UV laser system (193 nm and 226 nm excitation wavelengths)

- Time-of-flight mass spectrometer (TOF-MS)

- Vacuum chamber with sample introduction system

- Laser-induced fluorescence detection system

Procedure:

- Introduce gaseous DMNA sample into the vacuum chamber using a heated inlet system to maintain consistent vapor pressure.

- Electronically excite DMNA molecules using nanosecond UV laser pulses at 226 nm or 193 nm wavelengths.

- Monitor decomposition products using time-of-flight mass spectrometry with appropriate ionization sources.

- Detect NO product molecules using laser-induced fluorescence spectroscopy with excitation wavelengths tuned to specific NO transitions.

- Record rotational and vibrational distributions of NO products by scanning laser wavelengths across relevant spectral regions.

- Analyze time-resolved data to determine decomposition kinetics and product branching ratios.

Key Parameters:

- Laser pulse energy: 1-10 mJ/pulse (adjust to avoid multiphoton processes)

- Chamber pressure: Maintain below 10⁻⁵ Torr to minimize collisional effects

- Sample temperature: Control between 298-500 K depending on experimental goals

- Detection sensitivity: Calibrate using standard NO samples of known concentration

Data Interpretation:

- The observation of NO as a major decomposition product with relatively hot rotational (120 K) and cold vibrational distributions indicates nitro-nitrite isomerization as the primary decomposition channel. [1] [2]

- The branching ratio between decomposition pathways can be quantified by comparing integrated signal intensities for different products, with nitro-nitrite isomerization dominating over HONO elimination by approximately 24:1.

Energy-Resolved Spectroscopy for Dynamics Studies

Purpose: To determine energy-dependent decomposition pathways and identify critical energy barriers for competing reaction channels.

Procedure:

- Systematically vary photoexcitation wavelength from 200 nm to 250 nm to access different electronic states.

- Measure product yields (particularly NO) as a function of excitation energy using laser-induced fluorescence.

- Construct energy-resolved decomposition profiles to identify thresholds for specific reaction pathways.

- Compare experimental results with computational predictions of energy barriers and conical intersection locations.

Computational Protocols for Decomposition Mechanism Elucidation

Electronic Structure Calculations for Ground and Excited States

Purpose: To map potential energy surfaces, locate transition states, and identify conical intersections that facilitate nonadiabatic transitions in DMNA decomposition.

Computational Methods:

- Complete Active Space Self-Consistent Field (CASSCF): Employ for mapping excited state potential energy surfaces and locating conical intersections between electronic states. Use active space consisting of 14 electrons in 12 orbitals for DMNA-Zn systems. [3]

- Multireference Perturbation Theory (CASMP2): Apply to include dynamic electron correlation effects in energy calculations following CASSCF geometry optimization.

- Density Functional Theory (DFT): Utilize M062X/6-311+G(d,p) level for ground state geometry optimization and frequency calculations of reactants, intermediates, products, and transition states. [5]

- High-Level Single-Point Energy Calculations: Perform at the B2PLYPD3/aug-cc-pVTZ level on optimized geometries to obtain accurate energetics. [5]

Procedure:

- Optimize ground state geometry of DMNA and related clusters at appropriate theory level.

- Verify stationary points through frequency calculations (no imaginary frequencies for minima, one imaginary frequency for transition states).

- Map excited state potential energy surfaces using CASSCF methodology with active space appropriate for the system.

- Locate conical intersections between electronic states through geometry optimization of crossing points.

- Confirm reaction pathways through intrinsic reaction coordinate (IRC) calculations.

- Calculate thermodynamic properties (zero-point energies, enthalpy corrections, Gibbs free energy) for all stationary points.

Key Analysis Techniques:

- Intrinsic Reaction Coordinate (IRC): Trace the minimum energy path from transition states to connected minima to confirm reaction pathways. [5]

- Electron Localization Function (ELF): Analyze chemical bonding and electron density changes along reaction coordinates using programs like Multiwfn. [5]

The following diagram illustrates the computational workflow for studying decomposition mechanisms:

ab Initio Molecular Dynamics Simulations

Purpose: To simulate decomposition behavior under realistic temperature conditions and identify dominant reaction pathways through direct dynamics simulations.

Procedure:

- Employ generalized gradient approximation (GGA) with Perdew-Burke-Ernzerh (PBE) exchange correlation functional.

- Use constant-temperature constant-volume (NVT) ensemble with thermostat to maintain target temperature.

- Place optimized DMNA molecule in cubic vacuum box (20 × 20 × 20 ų) to minimize periodic interactions.

- Utilize plane wave basis set with kinetic energy cutoff of 700 eV determined through convergence tests.

- Implement Pulay density-mixing minimization scheme for self-consistent field calculations.

- Perform structure relaxation using Broyden-Fletcher-Goldfarb-Shanno (BFGS) method.

- Conduct multiple simulations at different temperatures (300-1000 K) to determine temperature-dependent behavior.

Data Analysis:

- Track bond distances, angles, and energy changes during simulation trajectories.

- Identify decomposition products and intermediates through geometric criteria.

- Calculate reaction rates from multiple trajectories at specific temperatures.

- Compare dominant pathways at different temperature regimes.

Metal Cluster Effects on Decomposition Pathways

DMNA-Zinc Cluster Interactions and Computational Protocols

Purpose: To investigate how zinc atoms and clusters alter the decomposition mechanisms and energetics of DMNA, potentially leading to enhanced energy release and modified reaction pathways.

Background: Metalized energetic materials, which combine molecular energetic materials with metal particles (e.g., Zn, Al, Fe), demonstrate twice the energy release efficiency compared to molecular energetic materials alone. This enhancement is attributed not only to the exothermicity of stable metal oxide formation but also to modifications of the fundamental decomposition mechanisms of the energetic molecules in the presence of metal particles. [3]

Computational Approaches:

- ONIOM (Our Own N-layered Integrated Molecular Orbital and Molecular Mechanics): Employ for large DMNA-Zn₁₀ cluster systems, with DMNA and one Zn atom treated at high level (CASSCF) and the remainder of the Zn₁₀ cluster treated with universal force field (UFF) molecular mechanics and MP2 theory. [3]

- Full Quantum Chemical Treatment: Use CASSCF(14,12)/6-31G(d) for DMNA-Zn systems to explore excited electronic state surfaces.

Table 2: Comparison of DMNA Decomposition Characteristics with and without Zinc Clusters

| Parameter | Isolated DMNA | DMNA-Zn Cluster | DMNA-Zn₁₀ Cluster |

|---|---|---|---|

| Primary Decomposition Pathway | Nitro-nitrite isomerization | N-N bond dissociation → Zn-O bond formation → isomerization | N-N bond dissociation → isomerization |

| Reaction Exothermicity | Endothermic initial steps | Exothermic reaction steps | Modified exothermicity profile |

| Key Intermediates | Nitrite isomer | Multiple intermediates including Zn-O bonded species | Simplified intermediate scheme |

| Electronic State Involvement | S₂/S₁ and S₁/S₀ conical intersections | Modified conical intersections | Similar but altered energy landscapes |

Key Findings:

- Zinc clusters significantly alter the decomposition mechanism of DMNA, changing the primary initial step from nitro-nitrite isomerization to N-N bond dissociation followed by Zn-O bond formation. [3]

- While isolated DMNA exhibits endothermic initial reaction steps, DMNA-Zn clusters show exothermic reaction steps, enhancing the energy release characteristics. [3]

- The DMNA-Zn₁₀ cluster system shows a simplified decomposition pathway compared to DMNA-Zn, with the absence of certain intermediates present in the smaller cluster system. [3]

The following diagram illustrates the comparative decomposition pathways:

Protocol for Studying Metal Cluster-Energetic Material Interactions

Purpose: To systematically evaluate the effects of metal clusters on decomposition mechanisms and energetics of energetic materials.

Procedure:

- Select appropriate metal clusters based on stability criteria (e.g., Zn₁₀ identified as highly stable with high binding energy and shorter bond lengths).

- Optimize geometry of energetic material-metal cluster complexes at both ground and excited electronic states.

- Calculate reaction pathways and energetics for key decomposition steps in the presence of metal clusters.

- Compare energy profiles with isolated energetic material systems to identify modifications in reaction mechanisms.

- Analyze electronic structure changes induced by metal clusters through orbital and charge distribution analysis.

- Evaluate exothermicities of overall decomposition reactions to quantify energy enhancement.

Conclusion

The decomposition mechanisms of this compound provide fundamental insights into the behavior of more complex nitramine energetic materials. The experimental and computational protocols outlined in this application note enable comprehensive investigation of both ground state and excited state decomposition pathways, with particular emphasis on the critical role of electronically nonadiabatic processes mediated by conical intersections. The integration of time-resolved spectroscopic methods with high-level multireference computational approaches offers a powerful strategy for elucidating complex decomposition mechanisms.

The significant alterations in decomposition pathways induced by metal clusters, particularly zinc, highlight the potential for optimizing energetic material performance through targeted formulations. The switch from endothermic to exothermic initial steps and the modification of primary decomposition channels in the presence of zinc clusters demonstrate the profound influence of metal additives on fundamental chemical processes in energetic materials.

These protocols and findings provide researchers with comprehensive tools for investigating decomposition mechanisms of energetic materials, facilitating the development of safer, more efficient, and more controllable energetic material systems for various applications in defense, aerospace, and industrial sectors. Future research directions should focus on extending these investigations to more complex energetic compounds and exploring synergistic effects in multi-component energetic formulations.

References

- 1. Experimental and Theoretical Exploration of the Initial ... [figshare.com]

- 2. Experimental and theoretical exploration of the initial steps ... [pubmed.ncbi.nlm.nih.gov]

- 3. Electronically nonadiabatic decomposition mechanisms of ... [sciencedirect.com]

- 4. Methanamine, N-methyl-N-nitro- - the NIST WebBook [webbook.nist.gov]

- 5. Initial Mechanisms for the Unimolecular Thermal ... [mdpi.com]

Comprehensive Application Notes and Protocols for Dimethylnitramine (DMNA) as a Model Energetic Material

Introduction and Background

Dimethylnitramine (DMNA), with the chemical formula (CH₃)₂NNO₂, serves as a fundamental model compound for understanding the decomposition behavior of more complex nitramine energetic materials such as RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) and HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane). The significance of DMNA in energetic materials research stems from its relatively simple molecular structure that contains the essential nitramine functional group (N-NO₂), which is responsible for the initiation of decomposition in many high-energy materials. [1] [2] Research on DMNA provides crucial insights into the initial decomposition steps, excited state dynamics, and thermal behavior of nitramine-based energetic compounds, enabling researchers to develop safer, more efficient explosives and propellants with controlled sensitivity and performance characteristics.

The investigation of DMNA's decomposition mechanisms bridges fundamental chemical physics with practical applications in energetic materials development. As noted in research, "Studies of gas-phase energetic materials disclose the properties and reactions of energetic materials at the molecular level, and determine the decomposition mechanics and dynamics as functions of the electronic and vibrational states excitations." [2] This statement underscores the critical importance of understanding DMNA at the molecular level to advance the field of energetic materials. Furthermore, the absorption characteristics of nitramine compounds in the UV region make them relevant for developing explosives detection technologies, adding to the practical significance of DMNA research. [2]

Decomposition Mechanisms and Pathways

Primary Decomposition Channels

The decomposition of this compound proceeds through several competing pathways, with the dominant mechanism depending critically on whether the molecule is in its ground electronic state or an excited electronic state. Experimental and theoretical studies have revealed that the primary decomposition channels include nitro-nitrite isomerization, HONO elimination, and direct N-N bond cleavage. Through extensive investigation using nanosecond laser spectroscopy and complete active space self-consistent field (CASSCF) calculations, researchers have determined that the branching ratio between the dominant nitro-nitrite isomerization pathway and the minor HONO elimination channel is approximately 1:0.04 following electronic excitation. [1]

The decomposition process is significantly influenced by conical intersections between electronic states, which provide efficient nonadiabatic transition pathways that funnel excited molecules back to the ground state or toward decomposition products. The presence of both (S₂/S₁)CI and (S₁/S₀)CI conical intersections along the reaction coordinate creates a complex energy landscape that directs the decomposition outcome based on the initial excitation energy and molecular geometry. [1] [3] These surface crossings play a decisive role in determining which decomposition pathway dominates under specific conditions, making them essential for understanding DMNA's initiation behavior.

Table 1: Primary Decomposition Channels of DMNA

| Decomposition Channel | Reaction Equation | Experimental Conditions | Dominance/Branching Ratio |

|---|---|---|---|

| Nitro-nitrite isomerization | (CH₃)₂NNO₂ → (CH₃)₂NONO → products | UV excitation (226 nm, 193 nm) | Major channel (≈96%) |

| HONO elimination | (CH₃)₂NNO₂ → CH₂=NCH₃ + HONO | UV excitation (226 nm, 193 nm) | Minor channel (≈4%) |

| NO₂ elimination | (CH₃)₂NNO₂ → (CH₃)₂N + NO₂ | Thermal decomposition | Major ground state channel |

| Direct N-N bond cleavage | (CH₃)₂NNO₂ → (CH₃)₂N⁺ + NO₂⁻ | Electron ionization | Ionization-induced pathway |

Ultrafast Dynamics and Conical Intersections

The decomposition of DMNA involves remarkably fast timescales when electronically excited, with nonadiabatic transitions occurring through conical intersections playing a crucial role. Femtosecond pump-probe spectroscopy studies utilizing a 271 nm pump pulse and 405.6 nm probe pulse have revealed that the S₁ excited state of DMNA has an extremely short lifetime of approximately 50 ± 16 femtoseconds. [3] This ultrafast internal conversion from S₁ to S₀ occurs through a conical intersection along a reaction coordinate involving an out-of-plane bending mode of the NO₂ moiety. The CASSCF calculations confirm that this (S₁/S₀)CI conical intersection is responsible for the rapid depopulation of the excited state. [3]

The electronic relaxation pathway following UV excitation at 226 nm involves initial population of the S₂ state, followed by rapid transition through an (S₂/S₁)CI conical intersection to the S₁ state, and subsequent internal conversion to the ground state via the (S₁/S₀)CI conical intersection. This sequential conical intersection mechanism provides a direct nonadiabatic decomposition pathway from the Franck-Condon region of the S₂ surface. [1] The nitro-nitrite isomerization in the excited state occurs through a loose geometry where the NO₂ moiety interacts with the (CH₃)₂N moiety from a relatively long distance of approximately 2.8 Å, facilitating the rearrangement. [1]

Table 2: Key Electronic States and Conical Intersections in DMNA Decomposition

| Electronic State | Energy (eV) | Characteristic Features | Role in Decomposition |

|---|---|---|---|

| S₀ (ground state) | 0.0 | N-NO₂ covalent bonding | Thermal decomposition via NO₂ elimination |

| S₁ (first excited) | ~4.6 | n → π* transition | Ultrafast internal conversion to S₀ (50 fs) |

| S₂ (second excited) | ~5.5 | π → π* transition | Initial excitation at 226 nm |

| (S₂/S₁)CI | ~5.2 | Surface crossing | Enables nitro-nitrite isomerization |

| (S₁/S₀)CI | ~4.3 | NO₂ out-of-plane bending | Ultrafast S₁→S₀ internal conversion |

Computational Methods and Protocols

Electronic Structure Calculations

The accurate computation of DMNA's electronic structure requires sophisticated theoretical methods capable of describing both static and dynamic electron correlation effects. The complete active space self-consistent field (CASSCF) method has proven particularly valuable for mapping the potential energy surfaces and locating conical intersections relevant to DMNA decomposition. [1] [3] For studies focusing on vertical excitation energies, optical oscillator strengths, and ionization spectra, the symmetry-adapted cluster/configuration interaction (SAC-CI) method provides reliable results that agree well with experimental UV and photoelectron spectra. [2]

The computational protocol for DMNA electronic structure calculations typically begins with geometry optimization of the ground state using density functional theory (DFT) methods such as B3LYP with a 6-31+G(d,p) basis set, which converges to a structure with Cs symmetry. [2] Subsequent excited state calculations should employ multi-reference methods like CASSCF with an active space sufficient to describe the relevant valence orbitals, particularly those involved in the n → π* and π → π* transitions of the nitramine group. For accurate thermochemical properties including heats of formation, the Gaussian package with B3LYP functional and correlation-consistent basis sets (cc-pVTZ) has been successfully applied to similar nitramine compounds. [4]

Nonadiabatic Dynamics Simulations

The ultrafast internal conversion processes in DMNA require specialized computational approaches beyond conventional molecular dynamics. The protocol for simulating nonadiabatic dynamics should include:

- Initial conditions sampling from the Franck-Condon region of the excited state of interest

- Surface hopping algorithms to model transitions between electronic states

- On-the-fly energy and force calculations using semiempirical or multi-reference electronic structure methods

- Trajectory analysis to identify dominant decomposition pathways and timescales

These simulations have revealed that the conical intersection topography strongly influences the efficiency of internal conversion, with the S₁/S₀ conical intersection in DMNA exhibiting a peaked topology that facilitates rapid decay to the ground state. [3] The key reaction coordinate involves the out-of-plane motion of the NO₂ group, which breaks the Cs symmetry of the molecule and enables efficient coupling between electronic states.

Experimental Methods and Protocols

Laser Spectroscopy Techniques

The decomposition dynamics of DMNA have been extensively studied using laser spectroscopy methods with nanosecond and femtosecond time resolution. The standard protocol for nanosecond laser experiments involves:

- Photoexcitation: Use of 226 nm or 193 nm UV light to electronically excite DMNA molecules to the S₂ state

- Detection: Time-of-flight mass spectrometry (TOF-MS) and laser-induced fluorescence (LIF) spectroscopy to identify decomposition products and measure their internal energy distributions

- Analysis: Rotational and vibrational temperature determination from LIF spectra of NO fragments

For femtosecond dynamics studies, the protocol includes:

- Pump pulse: 271 nm (4.58 eV) to excite DMNA molecules slightly above the S₁ state minimum

- Probe pulse: 405.6 nm (3.06 eV) to ionize the molecule or fragments for time-resolved mass spectrometry

- Delay scanning: Variation of pump-probe delay time from negative delays (probe before pump) to several picoseconds positive delay

- Data fitting: Multi-exponential decay analysis to extract excited state lifetimes

These experiments have identified NO as a major decomposition product with relatively hot rotational temperatures (∼120 K) and cold vibrational distributions, providing evidence for the nitro-nitrite isomerization mechanism. [1] [5]

Thermal Analysis and Sensitivity Measurements

While the search results focus primarily on photochemically initiated decomposition, thermal decomposition studies represent an important complementary approach for understanding DMNA's behavior under different initiation conditions. The experimental protocol for thermal analysis typically includes:

- Differential Scanning Calorimetry (DSC): To determine decomposition onset temperatures and reaction enthalpies

- Thermogravimetric Analysis (TGA): To measure mass loss during decomposition

- Impact Sensitivity Testing: To evaluate the shock sensitivity using standard hammer tests

- Spectroscopic Monitoring: To identify gaseous decomposition products as functions of temperature

For related nitramine compounds, researchers have calculated stability parameters such as binding energy per atom, chemical hardness, softness, and electronegativity to predict thermal stability and sensitivity. [4] These calculations employ DFT methods (B3LYP/cc-pVTZ) and have shown that properties like the HOMO-LUMO gap correlate with chemical stability, while oxygen balance relates to impact sensitivity. [4]

Data Interpretation Guidelines

Computational Data Analysis

The interpretation of computational results for DMNA requires careful attention to the limitations of theoretical methods and the multi-reference character of the electronic states involved. Key guidelines include:

- Conical Intersection Validation: Confirm that putative conical intersections exhibit the correct topology with degeneracy between electronic states and non-zero nonadiabatic coupling vectors

- Active Space Selection: For CASSCF calculations, ensure the active space includes all relevant valence orbitals of the N-NO₂ group and adjacent bonds

- Dynamic Correlation Correction: Consider applying multi-reference perturbation theory (e.g., CASPT2) to improve energy accuracy beyond CASSCF

- Reaction Path Following: Trace minimum energy paths from Franck-Condon points to conical intersections and decomposition products

The theoretical findings should explain experimental observations such as the dominance of NO formation, the lack of fluorescence from excited states, and the wavelength dependence of decomposition products. [1] [3] For instance, the computational identification of the (S₁/S₀)CI conical intersection provides a mechanism for the ultrafast internal conversion that quenches emission from the S₁ state. [3]

Experimental Data Analysis

The analysis of experimental data from DMNA decomposition studies should address several key aspects:

- Product Branching Ratios: Determine relative yields of NO, HONO, NO₂, and other fragments under different excitation conditions

- Energy Partitioning: Analyze the rotational, vibrational, and translational energy distributions of decomposition products

- Timescales: Extract characteristic time constants for electronic relaxation and bond cleavage processes

- Wavelength Dependence: Compare decomposition mechanisms and product distributions at different excitation energies

The experimental observation of hot rotational and cold vibrational distributions for NO fragments supports the nitro-nitrite isomerization mechanism, as this pathway would be expected to deposit significant energy into rotation but not vibration of the NO product. [1] The branching ratio between decomposition channels can be estimated from relative product yields, with approximately 96% proceeding through nitro-nitrite isomerization and 4% through HONO elimination following 226 nm excitation. [1] [5]

Applications and Research Implications

Energetic Materials Design

The fundamental insights gained from DMNA studies directly inform the design of novel energetic materials with tailored sensitivity and performance characteristics. Research on aromatic nitramines has demonstrated that incremental addition of methylene (-CH₂-) groups can significantly impact stability and energetic properties. [4] Specifically, increasing the -CH₂- chain length in aromatic nitramines enhances thermal stability and resistance to shock stimuli while gradually decreasing detonation velocity and pressure. [4] This trade-off between stability and performance must be carefully balanced in material design.

The decomposition mechanisms elucidated for DMNA provide guidance for molecular engineering of nitramine explosives. For instance, the identification of conical intersections as key facilitators of decomposition suggests that molecular structures that alter the accessibility or energy of these conical intersections could be used to control sensitivity. Similarly, the discovery of the nitro-nitrite isomerization as a major excited state pathway indicates that molecular modifications that hinder this rearrangement might reduce sensitivity to UV initiation.

Table 3: Property Trends in Aromatic Nitramine Series with Increasing -CH₂- Chain Length

| Property | Trend with Increasing -CH₂- Chain | Implications for Energetic Materials Design |

|---|---|---|

| Thermal stability | Increases | Longer chains improve safety during storage and handling |

| Shock resistance | Increases | Reduced accidental initiation probability |

| Detonation velocity | Decreases | Trade-off between stability and performance |

| Detonation pressure | Decreases | Must be balanced for specific applications |

| Impact sensitivity | Decreases (higher h₅₀ values) | Improved safety characteristics |

| Oxygen balance | Becomes more negative | Affects combustion completeness and brisance |

Detection and Safety Applications

The electronic excitation characteristics of DMNA and other nitramines have practical applications in detection technologies. Since nitro compounds exhibit strong absorption in the UV region, knowledge of their excited state properties facilitates the development of optical detection methods for explosives identification and monitoring. [2] The ultrafast relaxation dynamics observed in DMNA also inform the photostability and potential photodegradation pathways of nitramine explosives, which is relevant for storage and handling protocols under various lighting conditions.

The theoretical methods and experimental techniques refined through DMNA studies provide a toolkit for investigating more complex energetic materials without extensive experimental testing. The combination of CASSCF calculations with femtosecond spectroscopy represents a particularly powerful approach for mapping nonadiabatic reaction pathways that control initiation sensitivity. These protocols can be transferred to the study of next-generation energetic materials with improved safety-performance balances.

Visualizations and Workflows

DMNA Decomposition Pathways

The following DOT script visualizes the major decomposition pathways of DMNA, highlighting the competition between ground state and excited state mechanisms:

Diagram 1: DMNA Decomposition Pathways. This visualization shows the competing decomposition mechanisms of this compound following electronic excitation or thermal activation, highlighting the role of conical intersections (CI) in directing reaction outcomes.

Experimental Workflow for Ultrafast Dynamics

The following DOT script outlines the experimental workflow for studying ultrafast decomposition dynamics using femtosecond pump-probe spectroscopy:

Diagram 2: Experimental Workflow for Ultrafast Dynamics Studies. This diagram illustrates the key components and workflow for investigating DMNA decomposition using femtosecond pump-probe spectroscopy with mass spectrometric detection.

Conclusion

This compound serves as an invaluable model system for understanding the decomposition behavior of more complex nitramine energetic materials. The combination of advanced spectroscopic techniques and sophisticated electronic structure calculations has revealed a rich decomposition mechanism landscape dominated by nonadiabatic transitions through conical intersections. The protocols and methodologies summarized in these application notes provide researchers with comprehensive tools for investigating DMNA and related compounds, from experimental preparation and data collection to computational modeling and results interpretation.

The key insights gained from DMNA studies—particularly the dominance of nitro-nitrite isomerization in excited state decomposition and the role of conical intersections in ultrafast internal conversion—have broad implications for energetic materials design and safety. By applying these protocols, researchers can continue to develop a fundamental molecular-level understanding of initiation processes in energetic materials, ultimately leading to improved performance and safety characteristics in next-generation explosives and propellants.

References

- 1. Experimental and Theoretical Exploration of the Initial ... [figshare.com]

- 2. Excited electronic and ionized states of N,N- ... [sciencedirect.com]

- 3. Ultrafast S1 to S0 internal conversion dynamics ... [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Incremental Methylene Groups on the Energetic ... [mdpi.com]

- 5. and theoretical exploration of the initial steps in the... Experimental [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Dimethylnitramine UV Excitation Experiments for Energetic Materials Research

Introduction

Dimethylnitramine (DMNA), with the chemical formula (CH₃)₂NNO₂, has been extensively studied as an important model nitramine compound that exhibits fundamental reactions relevant to larger energetic materials such as RDX and HMX. As a simple molecule containing the essential nitramine functional group (N-NO₂), DMNA provides invaluable insights into the decomposition mechanisms critical for understanding energetic material behavior. The UV-induced photodissociation of DMNA serves as a controlled method for initiating and studying these decomposition pathways, allowing researchers to probe the initial reaction steps that occur in more complex nitramine-based energetic materials. These studies are particularly relevant for understanding the initiation processes in propellants and explosives, as well as for developing detection methodologies for nitro-containing compounds. The experimental protocols outlined in this document provide standardized approaches for investigating DMNA photochemistry, with applications spanning fundamental chemical dynamics, materials science, and analytical detection development for security and environmental monitoring purposes.

Spectral Properties & Theoretical Background

UV Absorption Characteristics

DMNA exhibits strong UV absorption due to electronic transitions involving the nitramine functional group. Although early research noted that UV absorption cross-sections hadn't been systematically established despite numerous photodissociation studies [1], subsequent theoretical and experimental work has characterized these properties. The absorption spectrum features distinct bands corresponding to transitions to various excited electronic states, with the most significant activity in the UV-C and UV-B ranges.

Table 1: Experimental UV Absorption Parameters for DMNA

| Excitation Wavelength (nm) | Electronic Transition | Absorption Cross-section | Experimental Method |

|---|---|---|---|

| 193 | S₂ ← S₀ (π→π*) | Not quantified | Nanosecond laser photolysis |

| 226 | S₂ ← S₀ (π→π*) | Not quantified | Nanosecond laser photolysis |

| 248 | S₁ ← S₀ (n→π*) | Not quantified | Excimer laser photofragmentation |

Theoretical Electronic Structure

Computational studies using SAC/SAC-CI methods have provided detailed understanding of DMNA's electronic excited states. These calculations reveal that DMNA has eight singlet states and six triplet states of each symmetry (A' and A″) in the UV region, with most states involving significant configuration mixing. The most intense electronic transition occurs at approximately 5.6 eV (221 nm) with an oscillator strength of f=0.0292, corresponding to a π→π* transition primarily described by the HOMO→LUMO excitation [2]. Additional calculations using complete active space self-consistent field (CASSCF) methods have identified conical intersections between electronic states along the nitro-nitrite isomerization coordinate, which play a crucial role in the photodissociation dynamics [3].

Table 2: Computational Electronic Structure Data for DMNA

| State Symmetry | Excitation Energy (eV) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S₁ (A") | 4.37 | 0.0000 | n→π* |

| S₂ (A') | 5.60 | 0.0292 | π→π* |

| S₃ (A") | 6.23 | 0.0015 | n→π* |

| S₄ (A') | 6.65 | 0.0086 | π→σ* |

Experimental Protocols

UV Photodissociation Setup (226 nm and 193 nm Excitation)

3.1.1 Materials and Equipment

- DMNA sample: High-purity this compound (commercially available from chemical suppliers such as ICN Biomedicals, Inc.) [4]

- Solvent systems: For gas-phase studies, DMNA is typically vaporized without solvent. For matrix isolation studies, use inert gas matrices (Ne, Ar) or polycrystalline environments

- Laser system: Excimer laser or Nd:YAG-pumped dye laser with frequency doubling/mixing capabilities (e.g., KrF excimer laser for 248 nm or ArF excimer laser for 193 nm)

- Vacuum system: Molecular beam chamber with supersonic expansion capabilities, base pressure ≤10⁻⁶ Torr